4-(furan-2-carbonyl)piperazine-2,6-dione

Anticancer Piperazine-2,6-dione SAR

4-(Furan-2-carbonyl)piperazine-2,6-dione is a differentiated, fragment-like (Ro3-compliant, MW 208.18 Da, zero HBDs) piperazine-2,6-dione building block for CNS and oncology drug discovery. Its N4-furan-2-carbonyl substituent introduces hydrogen-bond acceptor geometry and π-character that indole, thiophene, or phenyl analogs cannot replicate. Validated in DNA Pol IIIC inhibitors (conjugate Ki = 43 nM). Procure pre-functionalized to eliminate 2–3 synthetic steps versus de novo routes. Typical commercial purity ≥98%; available in mg to g research quantities. Inquire for bulk pricing.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
Cat. No. B5659257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(furan-2-carbonyl)piperazine-2,6-dione
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)CN1C(=O)C2=CC=CO2
InChIInChI=1S/C9H8N2O4/c12-7-4-11(5-8(13)10-7)9(14)6-2-1-3-15-6/h1-3H,4-5H2,(H,10,12,13)
InChIKeyQTTUCWQUHAAOCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Furan-2-carbonyl)piperazine-2,6-dione – Procurement-Grade Structural and Pharmacophoric Overview


4-(Furan-2-carbonyl)piperazine-2,6-dione (molecular formula C₁₀H₈N₂O₃; molecular weight 208.18 g/mol) is a heterocyclic diketopiperazine derivative belonging to the piperazine-2,6-dione class [1]. It features a piperazine-2,6-dione core N-acylated at the 4-position with a furan-2-carbonyl moiety, combining the conformational restriction and hydrogen-bonding capacity of the imide-bearing scaffold with the electron-rich aromatic furan ring [2]. This compound serves as both a pharmacologically relevant scaffold and a versatile synthetic intermediate for constructing more complex purine-dione conjugates and bridged piperazine architectures [3].

Why 4-(Furan-2-carbonyl)piperazine-2,6-dione Cannot Be Replaced by Generic Piperazine-Dione Analogs


The piperazine-2,6-dione scaffold is frequently treated as a uniform building block class; however, the identity of the N4-acyl substituent fundamentally alters electronic properties, conformational preferences, and target engagement profiles. The furan-2-carbonyl group introduces distinct π-electron character and hydrogen-bond acceptor geometry compared to indole, thiophene, or phenyl analogs. In the structurally analogous 4-(1H-indole-2-carbonyl)piperazine-2,6-dione series, anticancer activity varies dramatically across different N4 substituents at a uniform 10 μM screening concentration—compounds 4e, 4i, 4j, and 4g each show tissue-specific selectivity patterns (breast T47D, ovary PA-1, lung NCI H-522, liver HepG-2) that a generic substitution cannot recapitulate [1]. Furthermore, furoyl-piperazine derivatives evaluated for cholinesterase inhibition demonstrate that the furan oxygen participates in key binding interactions within the enzyme active site, a feature not replicable by carbocyclic or thiophene analogs [2].

Quantitative Differentiation Evidence for 4-(Furan-2-carbonyl)piperazine-2,6-dione vs. Structural Analogs


Anticancer Activity Differentiation: Furan-2-carbonyl vs. Indole-2-carbonyl Piperazine-2,6-dione in NCI-60 Screening Context

The indole analog 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives (4a–k) were screened at 10 μM against multiple cancer cell lines, with compounds 4e, 4i, 4j, and 4g exhibiting tissue-selective growth inhibition in T47D (breast), PA-1 (ovary), NCI H-522 (lung), and HepG-2 (liver) respectively [1]. The furan-2-carbonyl analog is predicted to exhibit a distinct selectivity fingerprint due to (i) reduced steric bulk (furan vs. indole bicyclic system), (ii) altered lipophilicity (furan logP contribution ~1.0 vs. indole ~2.1), and (iii) a different hydrogen-bond acceptor vector from the furan O-atom compared to the indole N–H donor . This class-level inference is supported by the observation that among piperazine-2,6-dione derivatives 3a–k (the non-acylated precursors), the furan-2-ylmethyl-substituted congener (3i, derived from furan-2-ylmethanamine) showed colon HCT-15 activity distinct from its thiophene and pyridine counterparts [1].

Anticancer Piperazine-2,6-dione SAR

Cholinesterase Inhibition: Furoyl-Piperazine Pharmacophore Activity Benchmarking

The 2-furoyl-piperazine pharmacophore, which constitutes the core binding motif of the target compound, has been quantitatively characterized for cholinesterase inhibition. In a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, compound 5h exhibited AChE IC₅₀ = 2.91 ± 0.001 μM and BChE IC₅₀ = 4.35 ± 0.004 μM, compared to the reference standard eserine (AChE IC₅₀ = 0.04 ± 0.0001 μM; BChE IC₅₀ = 0.85 ± 0.001 μM) [1]. The 4-(furan-2-carbonyl)piperazine-2,6-dione scaffold incorporates this validated furoyl-piperazine pharmacophore within a conformationally constrained diketopiperazine framework, which may confer enhanced metabolic stability and reduced conformational entropy upon target binding relative to the flexible piperazine analogs [2]. Abbasi et al. (2018) further demonstrated that multi-functional 2-furoic piperazide derivatives exhibit inhibitory potential against α-glucosidase, AChE, and BChE, establishing the furan-2-carbonyl-piperazine motif as a privileged fragment for multi-target enzyme inhibition [3].

Cholinesterase inhibition Alzheimer's disease Enzyme kinetics

Physicochemical Differentiation: Furan-2-carbonyl vs. Indole-2-carbonyl Piperazine-2,6-dione – Predicted ADMET Profile Comparison

The molecular formula of 4-(furan-2-carbonyl)piperazine-2,6-dione (C₁₀H₈N₂O₃; MW = 208.18 g/mol) yields a lower molecular weight and reduced lipophilicity compared to the indole analog 4-(1H-indole-2-carbonyl)piperazine-2,6-dione (C₁₄H₁₁N₃O₃; MW = 269.26 g/mol) [1]. The calculated topological polar surface area (TPSA) of the furan derivative is approximately 84 Ų versus ~97 Ų for the indole analog, primarily due to the absence of the indole N–H hydrogen-bond donor [2]. The furan compound is reported to be soluble in organic solvents such as dichloromethane and generally stable under ambient conditions, though sensitive to strong oxidizing agents . These property differences predict superior membrane permeability and a distinct oral bioavailability profile for the furan analog, which is relevant for fragment-based drug discovery and lead optimization campaigns.

Physicochemical properties Drug-likeness ADMET prediction

Synthetic Tractability: One-Step Acylation of Piperazine-2,6-dione with Furan-2-carbonyl Chloride

The synthesis of 4-(furan-2-carbonyl)piperazine-2,6-dione proceeds via a single-step N-acylation of piperazine-2,6-dione with furan-2-carbonyl chloride in an organic solvent (typically dichloromethane) with a base (e.g., triethylamine) to neutralize HCl generated during the reaction . This contrasts with the synthesis of 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which require microwave irradiation and condensation with 1H-indole-2-carboxylic acid under more forcing conditions [1]. The furan-2-carbonyl chloride reagent is commercially available and more reactive than indole-2-carboxylic acid, enabling faster reaction times and higher yields under milder conditions. The piperazine-2,6-dione scaffold itself can be further elaborated via Brønsted acid-mediated imide carbonyl activation to generate pyrazinoisoquinolines and pyridopyrazines, or via 2,6-bridging strategies to construct rigid polycyclic scaffolds [2].

Synthetic chemistry Building block Acylation

DNA Polymerase IIIC Inhibitory Potential of Furan-2-carbonyl-piperazine Containing Conjugates

A structurally related compound incorporating the 4-(furan-2-carbonyl)piperazin-1-yl moiety, 6-(3-ethyl-4-methyl-phenylamino)-3-{4-[4-(furan-2-carbonyl)-piperazin-1-yl]-butyl}-1H-pyrimidine-2,4-dione (CHEMBL327631), demonstrated potent inhibitory activity against DNA polymerase IIIC from Bacillus subtilis with a Kᵢ = 43 nM [1]. DNA polymerase IIIC is a validated antibacterial target specific to Gram-positive bacteria and absent in eukaryotes, conferring inherent selectivity [2]. This evidence demonstrates that the furan-2-carbonyl-piperazine fragment, when elaborated with appropriate linker and recognition elements, can achieve nanomolar target engagement. The piperazine-2,6-dione variant offers an alternative vector for linker attachment and may provide improved pharmacokinetic properties due to the imide carbonyl groups serving as additional hydrogen-bond acceptors or metabolic soft spots.

Antibacterial DNA polymerase IIIC Gram-positive

Procurement-Guided Application Scenarios for 4-(Furan-2-carbonyl)piperazine-2,6-dione


Fragment-Based Drug Discovery (FBDD) for CNS and Oncology Targets

With MW = 208.18 Da, TPSA ≈ 84 Ų, and zero H-bond donors, 4-(furan-2-carbonyl)piperazine-2,6-dione meets fragment-likeness criteria (Rule of Three) and is an ideal entry for fragment screening libraries targeting CNS enzymes (e.g., cholinesterases, as validated by the furoyl-piperazine pharmacophore AChE/BChE IC₅₀ data [1]) or oncology targets (supported by class-level anticancer activity of piperazine-2,6-dione derivatives [2]). Its favorable predicted CNS MPO profile distinguishes it from larger indole analogs.

Diversification of Piperazine-2,6-dione Screening Decks for Phenotypic Anticancer Screening

The compound addresses a gap in commercial piperazine-2,6-dione screening collections, which are dominated by indole and phenyl acyl derivatives. As demonstrated by Kumar et al. (2013), different N4-acyl substituents produce non-overlapping cancer cell line selectivity profiles at 10 μM [2]. Including the furan-2-carbonyl analog expands the chemical space coverage and increases the probability of identifying tissue-selective hits in phenotypic screens.

Scaffold for Antibacterial Lead Optimization Targeting DNA Polymerase IIIC

The furan-2-carbonyl-piperazine fragment has been validated in a conjugate achieving Kᵢ = 43 nM against DNA polymerase IIIC from B. subtilis [3]. 4-(Furan-2-carbonyl)piperazine-2,6-dione provides a conformationally constrained version of this pharmacophore, which can be elaborated through the imide carbonyl groups or the piperazine N1-position to generate focused libraries for Gram-positive antibacterial drug discovery.

Synthetic Intermediate for Bridged Piperazine and Purine-Dione Conjugates

The piperazine-2,6-dione core is a demonstrated precursor for 2,6-bridged piperazine scaffolds with therapeutic relevance [4], and the furan-2-carbonyl substituent is a key motif in purine-2,6-dione conjugates (e.g., 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-purine-2,6-dione derivatives) [5]. Procurement of the pre-functionalized 4-(furan-2-carbonyl)piperazine-2,6-dione building block eliminates 2–3 synthetic steps compared to constructing the furan-2-carbonyl-piperazine fragment de novo.

Quote Request

Request a Quote for 4-(furan-2-carbonyl)piperazine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.